Folescutol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
36002-19-4 |
|---|---|
Molecular Formula |
C14H16ClNO5 |
Molecular Weight |
313.73 g/mol |
IUPAC Name |
6,7-dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one;hydrochloride |
InChI |
InChI=1S/C14H15NO5.ClH/c16-11-6-10-9(8-15-1-3-19-4-2-15)5-14(18)20-13(10)7-12(11)17;/h5-7,16-17H,1-4,8H2;1H |
InChI Key |
INYLJXSQMJVYLG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Folescutol Hydrochloride
Established Synthetic Pathways to Folescutol (B96278) Hydrochloride
While specific literature detailing the industrial synthesis of Folescutol hydrochloride is not extensively available in the public domain, a plausible and efficient synthetic route can be postulated based on well-established methodologies for the synthesis of 4-substituted coumarins. The structure of Folescutol, 6,7-dihydroxy-4-(morpholinomethyl)coumarin, lends itself to a synthesis involving the formation of the coumarin (B35378) nucleus followed by functionalization at the 4-position.
Synthetic Routes Involving Alpha-Chlorocarbonyl Intermediates
A hypothetical synthetic pathway to this compound can be envisioned starting from a suitably substituted phenol (B47542) and a β-ketoester, followed by the introduction of the morpholinomethyl group. A key step in a potential synthesis of a precursor to Folescutol could involve an alpha-chlorocarbonyl intermediate. For instance, a 4-chloromethylcoumarin derivative could serve as a crucial intermediate for the subsequent introduction of the morpholine (B109124) moiety.
The synthesis could commence with the Pechmann condensation of 1,2,4-trihydroxybenzene (hydroxyhydroquinone) with ethyl 4-chloroacetoacetate in the presence of an acid catalyst. This reaction would yield 4-(chloromethyl)-6,7-dihydroxycoumarin. The resulting alpha-chlorocarbonyl intermediate is then susceptible to nucleophilic substitution by morpholine to afford Folescutol. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.
Reaction Mechanisms and Intermediate Chemistry in Folescutol Synthesis
The proposed synthesis of Folescutol hinges on the mechanism of the Pechmann condensation. This reaction, typically acid-catalyzed, involves the initial transesterification of the phenol with the β-ketoester. wikipedia.org This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring (a Friedel-Crafts type acylation) to form a new ring. wikipedia.org The final step is a dehydration to yield the coumarin ring system. wikipedia.org
In the subsequent step, the 4-(chloromethyl) group of the coumarin intermediate would react with morpholine via a standard SN2 mechanism. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the C-N bond. The basic nitrogen of the Folescutol product would then readily react with hydrochloric acid in an acid-base reaction to form the stable hydrochloride salt.
General Synthetic Strategies for Coumarin-Based Compounds
The synthesis of the coumarin nucleus is a well-explored area of organic chemistry, with several classical and contemporary methods available for the construction of this heterocyclic scaffold. nih.govnih.gov
Classical Coumarin Synthesis Methods (Pechmann, Perkin, Knoevenagel, Reformatsky, Wittig Reactions)
A variety of named reactions have been historically significant and are still widely used for the synthesis of coumarins. These methods offer different pathways to access a wide range of substituted coumarin derivatives.
| Reaction | Starting Materials | General Description | Key Features |
| Pechmann Condensation | Phenols and β-ketoesters or carboxylic acids. | Acid-catalyzed reaction involving transesterification followed by intramolecular cyclization and dehydration. wikipedia.orgorganic-chemistry.orgijsart.com | A versatile and widely used method for the synthesis of 3- and 4-substituted coumarins. researchgate.netrsc.org |
| Perkin Reaction | Salicylaldehyde derivatives and acid anhydrides with the corresponding sodium salt. | Involves the condensation of an aromatic aldehyde with an acid anhydride. organicreactions.orggoogle.com The mechanism is thought to involve an intramolecular aldol-type condensation. sciforum.net | Historically significant for the synthesis of coumarin itself. sci-hub.se |
| Knoevenagel Condensation | Salicylaldehyde derivatives and compounds with active methylene (B1212753) groups. | Base-catalyzed condensation reaction forming a C=C bond, followed by intramolecular cyclization. rsc.orgsapub.orgaip.orgyoutube.com | Efficient for the synthesis of 3-substituted coumarins. nih.gov |
| Reformatsky Reaction | Carbonyl compounds (aldehydes or ketones) and α-haloesters in the presence of zinc. | Involves the formation of an organozinc intermediate which then adds to the carbonyl group. sciensage.infowisdomlib.org It has been applied to formylcoumarins. cdnsciencepub.com | Useful for the synthesis of β-hydroxy esters which can be precursors to coumarins. researchgate.netresearchgate.netniscpr.res.in |
| Wittig Reaction | o-Hydroxybenzaldehydes or o-hydroxyacetophenones and phosphonium (B103445) ylides. | A reaction between a carbonyl compound and a phosphonium ylide to form an alkene, which can be designed to undergo intramolecular cyclization to form a coumarin. researchgate.netresearchgate.netrsc.orgijcce.ac.ir | A good alternative for the synthesis of 3,4-unsubstituted coumarins. ijcce.ac.ir |
Contemporary Approaches for Derivatization of the Coumarin Nucleus
Modern synthetic chemistry has introduced a variety of techniques to improve the efficiency and environmental friendliness of coumarin synthesis. These contemporary approaches often focus on the use of novel catalysts and reaction conditions to enhance reaction rates, yields, and selectivity.
Microwave-assisted synthesis has been successfully employed in the Knoevenagel condensation for the rapid synthesis of coumarins. rsc.orgaip.org Similarly, ultrasound irradiation has been utilized to promote the Pechmann condensation under solvent-free conditions, offering a green synthetic route. rsc.orgrjpn.org The use of solid acid catalysts, such as Amberlyst-15 and magnetic nanoparticles, provides advantages in terms of catalyst reusability and simplified work-up procedures. rsc.orgrjpn.org
Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed for the synthesis of 4-arylcoumarins from 4-halocoumarins, allowing for the introduction of a wide range of aryl substituents at the 4-position. rsc.org
Derivatization and Analog Synthesis of this compound
The synthesis of derivatives and analogs of this compound is a key strategy for structure-activity relationship (SAR) studies and the development of new compounds with potentially improved pharmacological profiles. The Folescutol molecule offers several sites for chemical modification.
Modification of the Coumarin Core:
Substitution at the 3-position: The 3-position of the coumarin ring is a common site for derivatization. Electrophilic substitution reactions or the use of appropriately substituted starting materials in the primary synthesis can introduce a variety of functional groups at this position.
Modification of the Hydroxyl Groups: The two phenolic hydroxyl groups at the 6- and 7-positions can be alkylated, acylated, or used as handles for the attachment of other moieties to explore the impact of these substitutions on biological activity.
Modification of the 4-substituent:
Variation of the Amine Moiety: The morpholine ring can be replaced with other cyclic or acyclic amines to investigate the influence of the amine's basicity, lipophilicity, and steric bulk on the compound's properties.
Alteration of the Methylene Linker: The length and nature of the linker between the coumarin core and the amine can be modified.
The synthesis of such analogs would generally follow the synthetic principles outlined above, utilizing appropriately modified starting materials or employing post-synthesis modification strategies on the Folescutol scaffold. For example, a series of Folescutol analogs with different amine substituents at the 4-position could be synthesized from the common intermediate, 4-(chloromethyl)-6,7-dihydroxycoumarin, by reacting it with a diverse range of primary or secondary amines.
Design Principles for Novel Coumarin Analogues with Modified Activity
Coumarin, a benzopyrone heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This status is attributed to its wide distribution in nature, extensive range of pharmacological activities, accessibility for synthesis, and generally favorable pharmacokinetic properties. researchgate.netnih.gov The therapeutic potential of coumarin derivatives is highly dependent on their core structure and the nature of the substituents they carry. nih.govnih.gov Consequently, the chemical modification of the coumarin framework is a key strategy for developing novel therapeutic agents. mdpi.com
The design of new coumarin analogues is often based on the principle of molecular hybridization, which involves linking or merging the coumarin core with other chemical moieties. researchgate.net This approach aims to create hybrid molecules that can interact with multiple biological targets, potentially leading to synergistic or complementary effects. researchgate.net The versatility of the coumarin structure allows for the incorporation of various pharmacologically active groups at different positions, which can significantly enhance or alter its biological activity. nih.gov Researchers design these derivatives to harness and combine known beneficial properties, such as antioxidant, antiviral, immunomodulatory, and anti-inflammatory actions. mdpi.com The ultimate goal is to identify and screen novel compounds with improved therapeutic profiles through techniques like scaffold morphing and structure-based design. mdpi.com
Spectroscopic Characterization Methodologies for Newly Synthesized Compounds
The structural confirmation of newly synthesized coumarin derivatives, such as this compound, relies on a combination of modern spectroscopic techniques. These methods are essential for verifying the identity, purity, and detailed molecular structure of the target compounds. The standard analytical toolkit for characterization includes Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). nih.govchemmethod.comijarbs.com
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For coumarin derivatives, the IR spectrum provides distinct absorption bands that are characteristic of its core structure. ijarbs.com The most prominent feature is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the α-pyrone (lactone) ring, which typically appears in the region of 1650–1750 cm⁻¹. nih.govijarbs.com The exact position of this peak can be influenced by the substituents on the coumarin ring.
Table 1: Typical Infrared (IR) Absorption Frequencies for Coumarin Functional Groups
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol/Phenol) | Stretching, broad | 3200 - 3600 |
| N-H (Amine) | Stretching | 3100 - 3500 |
| C=O (Lactone) | Stretching | 1650 - 1750 |
| C=O (Ketone) | Stretching | 1670 - 1718 |
Data compiled from multiple sources. nih.govijarbs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular skeleton.
In the ¹H NMR spectrum of coumarins, the chemical shifts and coupling constants of the protons in the benzo-α-pyrone ring are highly informative. ias.ac.in For example, NMR is a convenient method for distinguishing between 3- and 4-substituted coumarins due to the significant difference in the chemical shifts of the protons at these positions. ias.ac.in The signals for the aromatic protons on the benzene (B151609) ring provide insight into the substitution pattern, which is consistent with the chemical reactivity at different positions on the ring. ias.ac.in
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Coumarin Scaffold
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 3 | ~6.4 | ~116 |
| 4 | ~7.7 | ~143 |
| 5 | ~7.5 | ~128 |
| 8 | ~7.2 | ~118 |
| C=O (Lactone) | - | ~160 |
Note: Chemical shifts are approximate and can vary significantly based on the specific substituents and the solvent used. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of a synthesized compound and to gain further structural information through the analysis of its fragmentation patterns. ijarbs.com For coumarin derivatives, the molecular ion peak (M⁺) is typically observed with a high relative abundance, confirming the molecular weight of the compound. nih.govtandfonline.com
A characteristic fragmentation pathway for the coumarin scaffold under electron ionization (EI) conditions is the loss of a neutral carbon monoxide (CO) molecule from the α-pyrone ring, resulting in a fragment ion with a mass-to-charge ratio (m/z) that is 28 units less than the molecular ion (M-28). nih.govbenthamopen.com This initial loss often leads to the formation of a stable benzofuran (B130515) radical ion. benthamopen.com Further fragmentation can occur, providing additional clues about the structure of the substituents and their attachment points. benthamopen.comnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the parent ion and its fragments, allowing for the differentiation between species with the same nominal mass, such as CO and N₂ or C₂H₄. benthamopen.combenthamopenarchives.com
Table 3: Common Mass Spectrometry Fragmentation of the Coumarin Core
| Parent Ion | Neutral Loss | Fragment m/z | Interpretation |
|---|---|---|---|
| [M]⁺ | CO | [M-28]⁺ | Loss of carbonyl group from lactone ring |
| [M-28]⁺ | CO | [M-56]⁺ | Subsequent loss of a second CO molecule |
This table illustrates the general fragmentation pattern of the unsubstituted coumarin core. nih.govbenthamopen.com
Mechanistic Investigations and Preclinical Efficacy of Folescutol Hydrochloride
Hypothesized Molecular and Cellular Mechanisms of Action
Early research provides a foundational understanding of how Folescutol (B96278) hydrochloride may exert its effects at the cellular and molecular level. The primary areas of investigation focus on its influence on endothelial cells, its role in mitigating edema, and its potential interactions with key biological molecules.
Cellular and Molecular Pathways Involved in Anti-Edema and Revascularization Effects
A key area of preclinical investigation is the potential of Folescutol hydrochloride to counteract edema formation. The hypothesized mechanism involves the modulation of cellular pathways that regulate fluid balance across the vascular barrier. By influencing these pathways, the compound may reduce the leakage of fluid from blood vessels into the surrounding tissues, thereby preventing or reducing swelling.
Furthermore, preliminary explorations are examining the compound's role in revascularization. This involves the formation of new blood vessels, a critical process in tissue repair and recovery from ischemic events. The molecular pathways governing this process are complex, and research aims to determine if and how this compound might promote effective and organized blood vessel growth.
Potential Interactions with Biological Targets (e.g., Enzymes, Receptors)
The biological activity of a compound is often dictated by its interaction with specific molecular targets, such as enzymes and receptors. Investigations are underway to identify the potential binding partners of this compound within the body. Understanding these interactions is key to elucidating its precise mechanism of action and could reveal its influence on various signaling cascades that govern vascular physiology.
In Vitro Experimental Models for Biological Activity
To test the hypotheses surrounding this compound's mechanisms of action, researchers employ a variety of in vitro experimental models. These controlled laboratory settings allow for the detailed examination of the compound's effects on specific cell types and biological processes.
Cellular Assays for Capillary Protection and Vascular Response
Cellular assays are fundamental tools for assessing the direct effects of this compound on vascular cells. These assays often utilize cultured endothelial cells to model the lining of blood vessels. Researchers can then expose these cells to the compound and observe changes in cell behavior, such as proliferation, migration, and the formation of capillary-like structures. These models are instrumental in quantifying the compound's ability to protect capillary integrity and to modulate vascular responses to various stimuli.
Assays for Modulating Factors in Edema Formation in Cellular Contexts
To investigate the anti-edema effects of this compound at the cellular level, specific in vitro assays are employed. These models are designed to mimic the conditions that lead to edema formation, such as inflammatory responses or increased vascular permeability. By applying the compound to these cellular systems, scientists can measure its ability to counteract the molecular and cellular changes that contribute to fluid leakage. For instance, these assays might assess the integrity of the junctions between endothelial cells, which are critical for maintaining a tight vascular barrier.
Broader In Vitro Activity of Coumarin (B35378) Derivatives Relevant to the Folescutol Scaffold (e.g., antioxidant, anti-inflammatory, antiproliferative activities)
Coumarins, a class of benzopyrone derivatives to which this compound belongs, are recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. jneonatalsurg.comresearchgate.netresearcher.life The structural flexibility of the coumarin scaffold allows for chemical modifications that can enhance its therapeutic potential. jneonatalsurg.comresearchgate.net
Anti-inflammatory and Antioxidant Activities: Numerous natural and synthetic coumarin derivatives have demonstrated significant anti-inflammatory and antioxidant properties. researcher.lifetandfonline.com Their mechanisms of action often involve the modulation of pathways associated with inflammation and oxidative stress. Coumarins can influence the formation and scavenging of reactive oxygen species (ROS), thereby mitigating processes involving free radical-mediated injury. researcher.life
For instance, coumarin and its 7-hydroxy-derivative are known to inhibit prostaglandin (B15479496) biosynthesis. researcher.lifenih.gov Furthermore, natural coumarins like esculetin (B1671247), fraxetin, and daphnetin (B354214) act as inhibitors of lipoxygenase and cyclooxygenase (COX) enzyme systems. researcher.life Certain synthetic coumarin derivatives have also shown potent inhibition of COX-1. tandfonline.combohrium.com The anti-inflammatory effects of some derivatives are linked to their ability to inhibit protein denaturation and selectively inhibit COX-2. jneonatalsurg.comresearchgate.netnih.gov
The antioxidant activity of coumarins is well-documented, with many derivatives exhibiting potent free radical scavenging capabilities. quantumuniversity.edu.in In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, have confirmed the superior antioxidant activity of various coumarin compounds, with IC₅₀ values comparable to standard antioxidants. jneonatalsurg.comresearchgate.net Some derivatives have been found to inhibit lipid peroxidation and effectively scavenge superoxide (B77818) radicals. tandfonline.combohrium.com
Antiproliferative Activities: The anticancer potential of coumarin derivatives has been a subject of extensive research. jneonatalsurg.comresearchgate.netquantumuniversity.edu.in Their antiproliferative effects have been demonstrated in various cancer cell lines. For example, specific Schiff base-linked coumarin derivatives have shown significant cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. jneonatalsurg.comresearchgate.net The mechanism of action can involve the induction of apoptosis, as evidenced by studies on caspase-3 activation and DNA fragmentation. jneonatalsurg.comresearchgate.net Structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups on the coumarin scaffold can enhance both antioxidant and anticancer properties. jneonatalsurg.comresearchgate.net
| Coumarin Derivative | In Vitro Activity | Key Findings | References |
|---|---|---|---|
| Esculetin, Fraxetin, Daphnetin | Anti-inflammatory, Antioxidant | Inhibit lipoxygenase and cyclooxygenase systems; scavenge superoxide anions. | researcher.life |
| Pyranocoumarins & Coumarin-sulfonamides | Anti-inflammatory, Antioxidant | Showed potent antiproteinase activity and significant antioxidant effects. Some derivatives were potent and selective COX-2 inhibitors. | nih.gov |
| Schiff base-linked coumarins | Anti-inflammatory, Antioxidant, Anticancer | Exhibited high anti-inflammatory activity (>80% inhibition), selective COX-2 inhibition, and superior antioxidant capacity. Displayed cytotoxicity against MCF-7 and HeLa cells. | jneonatalsurg.comresearchgate.net |
| 7-azomethine coumarin derivatives | Anti-inflammatory, Antioxidant | Inhibited lipid peroxidation, scavenged superoxide radicals, and potently inhibited COX-1. | tandfonline.combohrium.com |
In Vivo Preclinical Animal Models for Therapeutic Evaluation
Preclinical animal models are indispensable for evaluating the in vivo efficacy and understanding the biological responses to potential therapeutics for vascular diseases. nih.gov While no single animal model perfectly replicates human conditions, the strategic use of various models can bridge the gap between basic research and clinical application. nih.gov
Selection and Characterization of Relevant Animal Models for Vascular Disorders
The choice of an animal model for studying vascular disorders depends on the specific research question, with rodents being commonly used due to their cost-effectiveness and the availability of transgenic models. nih.govahajournals.org
Rodent Models: Mice and rats are frequently used in limb ischemia research. ahajournals.org These models allow for high-throughput screening and mechanistic studies. nih.govnih.gov However, their cardiovascular physiology differs from humans. nih.gov Models susceptible to atherosclerosis are particularly important for studying peripheral artery disease (PAD). ahajournals.org For investigating abdominal aortic aneurysms (AAAs), various mouse models are used that simulate human AAA pathology and growth patterns. ahajournals.org
Large Animal Models: Pigs, sheep, and dogs are often used for preclinical evaluation of vascular devices and interventions due to their vessel sizes and hemodynamics being comparable to humans. nih.govnih.gov Swine coronary arteries are considered the gold standard for assessing vascular stents. nih.gov Sheep are suitable for studying grafts in vessels of 4-6 mm in diameter. nih.gov
| Animal Model | Common Use | Advantages | Limitations | References |
|---|---|---|---|---|
| Mice/Rats (Murine) | Limb ischemia, AAA, general vascular injury | Cost-effective, high-throughput, availability of transgenic models. | Cardiovascular physiology and thrombogenicity differ from humans. | nih.govnih.govahajournals.orgahajournals.org |
| Pigs (Porcine) | Vascular stents, vascular injury and restenosis | Vascular anatomy and physiology closely mimic humans. | High cost and ethical concerns can limit broad use. | nih.govnih.gov |
| Sheep (Ovine) | Vascular grafts | Vessel size and hemodynamics comparable to humans; cost-effective for long-term studies. | - | nih.govnih.gov |
| Dogs (Canine) | Vascular closure devices | Anatomical characteristics suitable for certain device implantation techniques. | - | nih.gov |
Assessment of Revascularization and Angiogenesis in Animal Models
Evaluating the formation of new blood vessels (angiogenesis) is crucial in preclinical studies of vascular therapies. A variety of in vivo assays are used for this purpose. nih.gov
Corneal Angiogenesis Assay: This assay involves implanting a test substance into a pocket created in the avascular cornea to induce vascular outgrowth from the surrounding limbal vasculature. nih.gov It allows for the study of growth factors, cells, and tissues in promoting new capillary formation. nih.gov
Matrigel Plug Assay: In this model, angiogenesis-inducing agents are mixed with Matrigel (a reconstituted basement membrane) and injected subcutaneously into mice. nih.gov The solidified plug is penetrated by host cells, leading to the formation of new blood vessels that can be quantified. nih.gov
Dorsal Air Sac Model: This technique is useful for evaluating the effect of compounds on angiogenesis triggered by cancer cells. nih.gov
Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay is a widely used in vivo model for studying both pro- and anti-angiogenic agents due to its accessibility and rapid vascular growth. nih.gov
Quantification of angiogenesis in these models can be achieved through various methods, including histological analysis, measuring the hemoglobin content of implants, or using radioactive tracers. nih.gov
Evaluation of Anti-Edema Properties in Preclinical Disease Models
Coumarins have been noted for their ability to reduce tissue edema, a common component of inflammation. researcher.lifenih.gov Preclinical evaluation of anti-edema properties often involves inducing localized inflammation and swelling in animal models.
Chemically-Induced Edema Models: Localized or systemic edema can be induced in rodents using agents like TPA (12-O-tetradecanoylphorbol-13-acetate), formaldehyde, or yeast. tandfonline.combohrium.comresearchgate.net The application of these agents to the paw or ear of a mouse or rat allows for the quantitative assessment of swelling and the efficacy of anti-edematous compounds. tandfonline.combohrium.comresearchgate.net For instance, the anti-inflammatory properties of coumarin derivatives from Decatropis bicolor were examined against ear edema in mice produced by TPA. researchgate.net Similarly, the yeast-induced rat paw edema model has been used to test the in vivo anti-inflammatory activity of other coumarin derivatives. tandfonline.combohrium.com
Mechanism of Action: The anti-edema effect of coumarins is linked to their anti-inflammatory properties, such as the inhibition of prostaglandin biosynthesis. researcher.lifenih.govnih.gov By interfering with inflammatory mediators, these compounds can reduce tissue swelling. nih.gov
Methodologies for Assessing Vascular Permeability and Integrity in Vivo
Assessing vascular permeability is critical for understanding various pathological conditions where the integrity of the endothelial barrier is compromised. nih.gov Several in vivo methods are employed to measure the leakage of substances from blood vessels into the surrounding tissue.
Evans Blue Dye Assay: This is a widely used and relatively simple method based on the intravenous injection of Evans Blue dye, which binds to serum albumin. researchgate.netfoxchase.org In healthy vessels, the albumin-dye complex is retained within the vasculature. foxchase.org However, in conditions of increased permeability, the dye extravasates into the tissues. researchgate.netfoxchase.org The amount of dye leakage can be quantified by extracting it from the tissue and measuring its absorbance. researchgate.netjove.com
Fluorescent Tracer Methods: Intravital fluorescence microscopy can be used to measure vascular permeability by injecting fluorescently labeled molecules of different sizes, such as FITC-dextran or FITC-BSA. nih.govnih.gov The rate of tracer accumulation in the extravascular space provides a quantitative measure of permeability. nih.gov Both 2D and 3D imaging methods have been developed for this purpose. nih.gov
These assays provide valuable insights into vascular function in both physiological and pathophysiological states and are crucial for evaluating the efficacy of therapeutic agents aimed at normalizing vascular function. nih.gov
Theoretical Implications and Future Research Directions
Advancing the Understanding of Coumarin (B35378) Pharmacology
The study of Folescutol (B96278) hydrochloride has the potential to significantly advance the broader understanding of coumarin pharmacology. Coumarins are a large class of natural and synthetic compounds known for a wide array of biological activities, including anti-inflammatory, anticoagulant, antioxidant, and vasodilatory effects. nih.goveurekaselect.comresearchgate.net Folescutol hydrochloride, as a specific derivative, can serve as a valuable probe to dissect the structure-activity relationships (SAR) of coumarins.
Key research questions that could be addressed by studying this compound include:
Influence of the Morpholinomethyl Group: Investigating how the introduction of the morpholinomethyl group at the 4-position of the esculetin (B1671247) scaffold modifies the pharmacological profile. This includes its effects on receptor binding, enzyme inhibition, and cellular uptake compared to the parent compound, esculetin.
Synergistic Effects: Exploring potential synergistic or antagonistic interactions between the dihydroxy moiety and the morpholine (B109124) ring in eliciting biological responses.
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its effects, which could reveal novel pathways relevant to the entire coumarin class. A study on 6,7-dihydroxycoumarin derivatives suggested that the introduction of a morpholine group could significantly inhibit Hepatitis B virus (HBV) activity, highlighting the importance of this functional group. researchgate.net
| Pharmacological Property | General Coumarin Activity | Potential Contribution of this compound Study |
| Anti-inflammatory | Inhibition of inflammatory mediators. nih.gov | Elucidation of the role of the morpholine substituent in modulating inflammatory pathways. |
| Anticoagulant | Interference with the vitamin K cycle. | Assessment of how the 4-position substitution affects anticoagulant potency and selectivity. |
| Antioxidant | Scavenging of reactive oxygen species. nih.goveurekaselect.com | Understanding the contribution of the 6,7-dihydroxy groups in the context of the morpholinomethyl substitution. |
| Vasodilator | Relaxation of vascular smooth muscle. eurekaselect.comresearchgate.net | Investigation of the specific mechanisms of vasodilation, potentially involving nitric oxide pathways or calcium channel modulation. |
Translational Research Opportunities for Vascular Protection based on this compound Studies
The structural features of this compound suggest significant potential for translational research in vascular protection. The vascular endothelium is a critical regulator of cardiovascular homeostasis, and its dysfunction is a key event in the pathogenesis of many cardiovascular diseases. nih.govnih.gov Coumarins, in general, have been shown to exert protective effects on the cardiovascular system. researchgate.netresearchgate.net
Translational research opportunities stemming from this compound studies could include:
Endothelial Function: Investigating the effects of this compound on endothelial nitric oxide synthase (eNOS) activity, nitric oxide (NO) bioavailability, and the expression of adhesion molecules.
Oxidative Stress and Inflammation: Evaluating the compound's ability to mitigate oxidative stress and inflammatory responses within the vascular wall, which are key drivers of atherosclerosis.
Vascular Smooth Muscle Cell Proliferation: Studying the impact of this compound on the proliferation and migration of vascular smooth muscle cells, a critical process in the development of atherosclerotic plaques.
Novel Research Tool Development Utilizing the this compound Scaffold
The this compound scaffold can serve as a valuable starting point for the development of novel research tools to probe biological systems. Its core structure can be chemically modified to create a library of compounds with tailored properties.
Potential applications in research tool development include:
Fluorescent Probes: The coumarin nucleus is known for its fluorescent properties. Modifications to the this compound structure could lead to the development of fluorescent probes for imaging specific enzymes or cellular components involved in vascular signaling.
Affinity-Based Probes: By attaching reactive groups or photoaffinity labels, derivatives of this compound could be used to identify and characterize the protein targets of coumarins.
Pharmacological Modulators: The scaffold can be used to design more potent and selective inhibitors or activators of specific enzymes or receptors involved in vascular function, aiding in the elucidation of their physiological roles.
Interdisciplinary Research Avenues in Vascular Biology and Medicinal Chemistry
The study of this compound is inherently interdisciplinary, bridging the fields of vascular biology and medicinal chemistry. This collaborative approach is essential for fully realizing its scientific potential.
| Discipline | Research Focus |
| Medicinal Chemistry | Synthesis of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. Development of structure-activity relationships. |
| Vascular Biology | In vitro and in vivo studies to characterize the effects of this compound and its derivatives on endothelial cells, smooth muscle cells, and animal models of vascular disease. |
| Pharmacology | Elucidation of the mechanism of action, pharmacokinetics, and pharmacodynamics of new compounds. |
| Computational Chemistry | Molecular modeling and docking studies to predict the binding of this compound derivatives to their biological targets and to guide the design of new analogs. |
Unexplored Therapeutic Potentials for this compound Derivatives
Beyond its potential in vascular protection, the this compound scaffold may hold unexplored therapeutic potential in other areas. The diverse biological activities of coumarins suggest that derivatives of this compound could be investigated for a range of applications.
Future research could explore the following therapeutic areas:
Neuroprotection: Some coumarin derivatives have demonstrated neuroprotective effects. nih.gov Investigating the potential of this compound derivatives in models of neurodegenerative diseases could be a fruitful area of research.
Anticancer Activity: Various coumarins have been shown to possess anticancer properties. nih.govresearchgate.net The synthesis and evaluation of this compound derivatives for their cytotoxic activity against different cancer cell lines could uncover novel therapeutic leads.
Antiviral Activity: As suggested by research on related compounds, the morpholine group may confer antiviral properties, warranting investigation into the efficacy of this compound derivatives against a range of viruses. researchgate.net
The synthesis and biological evaluation of new derivatives are crucial for exploring these untapped potentials. nih.govmdpi.comnih.govmdpi.com
Q & A
Q. How to optimize factorial design for formulating this compound in fast-dissolving tablets with enhanced bioavailability?
- Methodological Answer : Apply a 2³ factorial design varying excipient ratios (e.g., croscarmellose sodium, mannitol, magnesium stearate). Evaluate responses like disintegration time (<30 seconds) and dissolution efficiency (≥85% in 15 minutes). Use response surface methodology (RSM) to identify optimal combinations. Validate via in vivo bioavailability studies in rabbits, comparing AUC₀–24h against reference standards .
Q. What statistical approaches are recommended for meta-analysis of conflicting clinical trial data on this compound’s efficacy?
- Methodological Answer : Perform a random-effects meta-analysis using PRISMA guidelines. Adjust for heterogeneity via I² statistics and subgroup analyses (e.g., patient demographics, dosage regimes). Sensitivity analyses should exclude outlier studies, and funnel plots assess publication bias. Report risk ratios (RR) with 95% confidence intervals for primary endpoints like capillary leakage reduction .
Methodological Considerations
- Data Reproducibility : Document batch-specific synthesis parameters (e.g., pH, temperature) and raw datasets in supplementary materials per FAIR principles .
- Ethical Compliance : For clinical research, register trials on ClinicalTrials.gov and obtain ethics committee approval, emphasizing informed consent and data anonymization .
- Conflict Resolution : Transparently report limitations (e.g., small sample sizes) and use multi-disciplinary peer review to validate interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
